Cas no 2138115-55-4 (4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one)

4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one is a cyclohexanone derivative featuring a tertiary amine substitution at the 3-position. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or specialty chemicals. The presence of both methyl and propyl substituents on the nitrogen atom enhances its versatility in further functionalization. Its cyclohexanone core provides a stable scaffold for modifications, while the amine moiety offers reactivity for nucleophilic or catalytic transformations. The compound’s structural features make it suitable for applications requiring tailored steric and electronic properties. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one structure
2138115-55-4 structure
Product Name:4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one
CAS No:2138115-55-4
MF:C11H21NO
MW:183.290543317795
CID:6159774
PubChem ID:165492168
Update Time:2025-06-08

4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-3-[methyl(propyl)amino]cyclohexan-1-one
    • EN300-1158631
    • 2138115-55-4
    • 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one
    • Inchi: 1S/C11H21NO/c1-4-7-12(3)11-8-10(13)6-5-9(11)2/h9,11H,4-8H2,1-3H3
    • InChI Key: RWQSOMQZJYXZEN-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C(C1)N(C)CCC

Computed Properties

  • Exact Mass: 183.162314293g/mol
  • Monoisotopic Mass: 183.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 20.3Ų

4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one Pricemore >>

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Additional information on 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one

Comprehensive Overview of 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one (CAS No. 2138115-55-4)

4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one (CAS No. 2138115-55-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. Its unique structural features, including a cyclohexanone core substituted with methyl and methyl(propyl)amino groups, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting neurological and metabolic disorders.

The compound’s cyclohexanone scaffold is a common motif in medicinal chemistry, known for enhancing pharmacokinetic properties. With the rise of AI-driven drug design and high-throughput screening, 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one has been flagged in computational studies for its favorable binding affinity to certain enzyme targets. This aligns with the growing demand for small-molecule modulators in treating chronic diseases, a hot topic in 2024’s biomedical landscape.

From a synthetic perspective, the propylamino side chain offers versatility for further derivatization, a feature highly sought after in structure-activity relationship (SAR) studies. Recent publications highlight its utility in creating selective kinase inhibitors, addressing the need for precision therapeutics. The compound’s CAS No. 2138115-55-4 is frequently searched in patent databases, reflecting industrial interest in proprietary applications.

Environmental and regulatory trends also shape its relevance. As green chemistry gains traction, researchers are optimizing synthetic routes for 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one to reduce waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production).

In analytical chemistry, advancements in LC-MS and NMR techniques have improved the characterization of this compound, ensuring purity standards for preclinical studies. Its logP and pKa values, critical for ADME profiling, are frequently queried in pharmaceutical forums, underscoring its translational potential.

Looking ahead, 4-Methyl-3-[methyl(propyl)amino]cyclohexan-1-one exemplifies the intersection of traditional organic synthesis and modern computational pharmacology. Its role in fragment-based drug discovery and catalysis research positions it as a compound to watch in the next decade. For suppliers and researchers, understanding its stability under various conditions and scalability remains a priority, as evidenced by frequent searches for storage guidelines and bulk synthesis protocols.

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